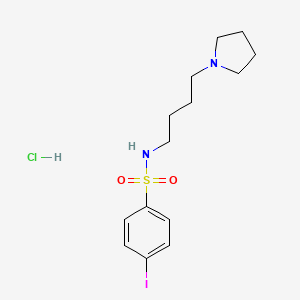
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C14H22ClIN2O2S and a molecular weight of 444.75915 g/mol. This compound is known for its unique structure, which includes an iodine atom, a pyrrolidine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the formation of the pyrrolidine intermediate by reacting pyrrolidine with a suitable alkylating agent.
Iodination: The next step involves the introduction of the iodine atom to the benzene ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the iodinated intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance the binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide
- 4-Iodo-n-(4-piperidin-1-ylbutyl)benzenesulfonamide
- 4-Iodo-n-(4-morpholin-1-ylbutyl)benzenesulfonamide
Uniqueness
4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the iodine atom, pyrrolidine ring, and sulfonamide group provides a unique set of chemical properties that can be exploited in various applications.
属性
分子式 |
C14H22ClIN2O2S |
|---|---|
分子量 |
444.8 g/mol |
IUPAC 名称 |
4-iodo-N-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-1-2-10-17-11-3-4-12-17;/h5-8,16H,1-4,9-12H2;1H |
InChI 键 |
JQWZBKZBKUPXTD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
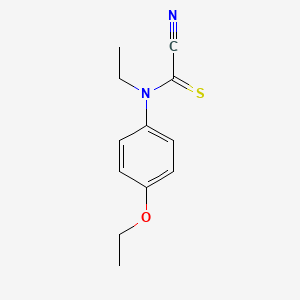
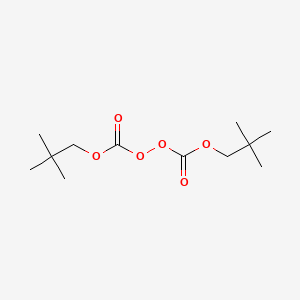
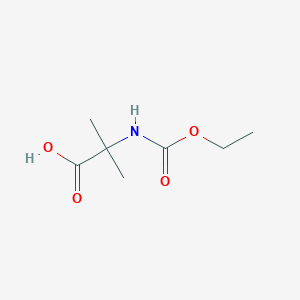
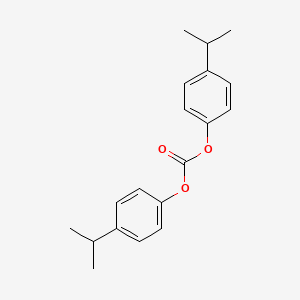
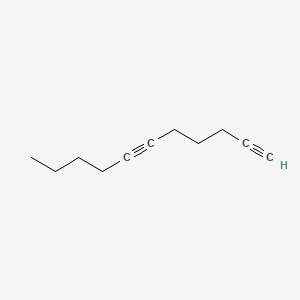
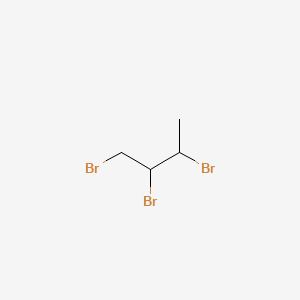
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

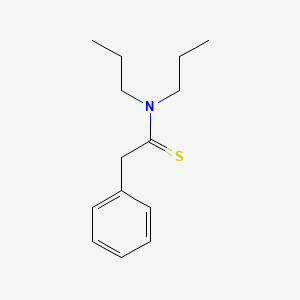
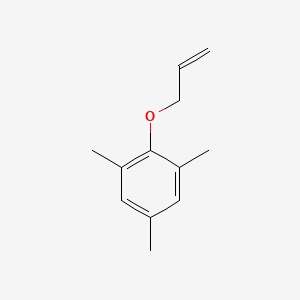
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)

